2,2-Diphenylethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Intermediate

,2-DPEA can serve as a building block for the synthesis of more complex molecules. Its structure allows for further chemical modifications, potentially leading to new materials or pharmaceuticals [1].

Reference Compound

Due to its relatively simple structure, 2,2-DPEA can be used as a reference compound in analytical chemistry experiments. Its known properties allow researchers to compare and calibrate their instruments for the analysis of similar molecules [2].

Investigation of Isomers

Research has been conducted to differentiate 2,2-DPEA from its isomer, 1,2-diphenylethylamine. These isomers have slightly different chemical structures and potentially different biological effects. This research is particularly relevant in the analysis of illegal substances where differentiating between similar compounds is crucial [3].

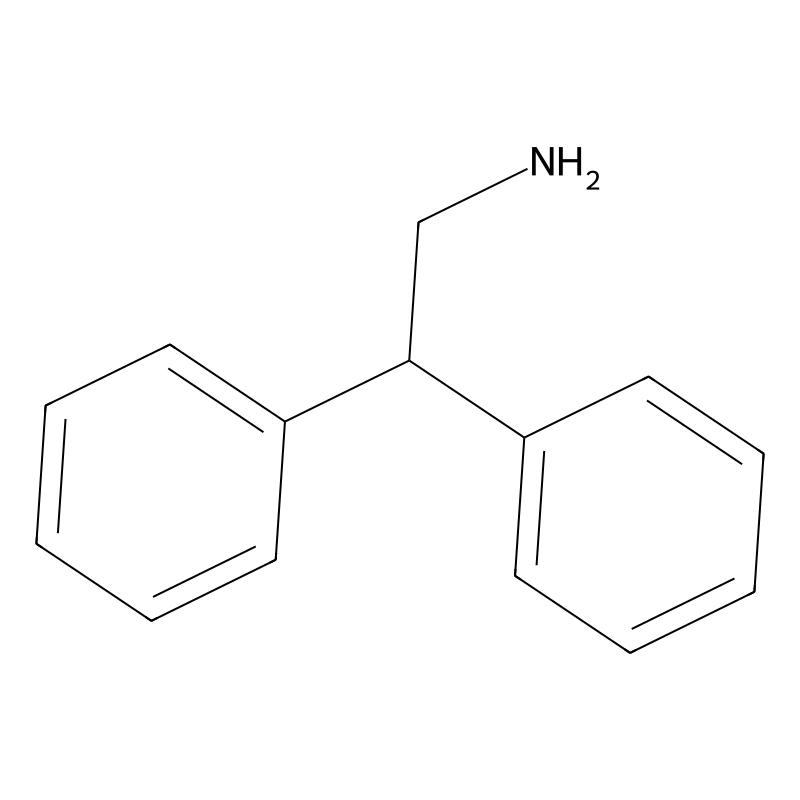

2,2-Diphenylethylamine is an organic compound with the molecular formula and a molecular weight of 197.28 g/mol. It is characterized by two phenyl groups attached to a central ethylamine moiety. The compound is recognized for its structural features, which include a high degree of aromaticity due to the presence of two phenyl rings, contributing to its stability and unique chemical properties. Its systematic name is 2,2-diphenylethanamine, and it is often utilized in various chemical and biological applications due to its functional properties .

2,2-DPEA itself is not a neurotransmitter, but its structural similarity to dopamine allows it to interact with dopamine receptors in the brain. Studies suggest it may act as a dopamine reuptake inhibitor, meaning it prevents the reabsorption of dopamine by neurons, potentially leading to increased dopamine levels in the synaptic cleft []. This mechanism is similar to some Parkinson's disease medications. However, the specific details of 2,2-DPEA's action require further investigation.

2,2-DPEA is considered a mild eye irritant []. Detailed information on its toxicity is limited, and it should be handled with care in a laboratory setting following proper safety protocols.

Please Note:

- The information provided is for educational purposes only and should not be interpreted as a substitute for professional safety data sheets (SDS) or laboratory safety training.

- Further research is necessary to fully understand the mechanism of action and potential therapeutic applications of 2,2-DPEA.

- Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. For instance, treatment with potassium permanganate can yield benzoic acid derivatives .

- N-Alkylation: It can react with alkyl halides to form N-alkylated derivatives, which are significant in medicinal chemistry.

- Rearrangement Reactions: Similar to other amines, 2,2-diphenylethylamine can experience rearrangement under specific conditions, particularly when treated with nitrous acid .

Research indicates that 2,2-diphenylethylamine exhibits notable biological activity. It has been studied for its potential effects on neurotransmitter systems and may influence dopaminergic and serotonergic pathways. Its ability to cross the blood-brain barrier suggests possible applications in neuropharmacology . Additionally, it has been investigated for its role in modulating enzyme activity related to drug metabolism, particularly as an inhibitor of certain cytochrome P450 enzymes .

Several methods have been developed for the synthesis of 2,2-diphenylethylamine:

- Reduction of Ketones: One common approach involves the reduction of corresponding ketones or imines using reducing agents like lithium aluminum hydride.

- Amination Reactions: The reaction of diphenylacetaldehyde with ammonia or primary amines under acidic conditions can yield 2,2-diphenylethylamine.

- Grignard Reactions: Another method includes the use of Grignard reagents to react with imines or nitriles followed by hydrolysis to produce the amine .

The applications of 2,2-diphenylethylamine span various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and psychoactive compounds.

- Material Science: The compound is utilized in the development of advanced materials, particularly in organic electronics and photonics due to its electronic properties .

- Chemical Research: It is employed as a ligand in coordination chemistry and catalysis studies .

Studies have investigated the interactions of 2,2-diphenylethylamine with various biological targets:

- Enzyme Inhibition: It has been shown to inhibit specific cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics.

- Ligand Exchange Studies: Research on its role as a ligand in perovskite nanocrystals has demonstrated its effectiveness in enhancing electrical properties and stability in devices .

- Spectroscopic Studies: Time-resolved spectroscopy studies have revealed insights into its excitonic properties and electronic transitions .

Several compounds share structural similarities with 2,2-diphenylethylamine. These include:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-Phenylpropan-1-amine hydrochloride | 20388-87-8 | 0.90 |

| 2-Methyl-2-phenylpropan-1-amine | 21404-88-6 | 0.90 |

| trans-2-Phenylcyclopropanamine | 1986-47-6 | 0.84 |

Uniqueness

What distinguishes 2,2-diphenylethylamine from these similar compounds is its unique structural configuration featuring two phenyl groups directly attached to the ethylamine backbone. This configuration enhances its stability and alters its reactivity compared to other amines lacking such substituents. Furthermore, its specific interactions with biological systems and potential applications in advanced materials set it apart from closely related compounds.

2,2-Diphenylethylamine possesses a well-defined chemical identity characterized by systematic nomenclature established through international chemical naming conventions. The compound's International Union of Pure and Applied Chemistry (IUPAC) name is designated as 2,2-diphenylethan-1-amine, reflecting its structural composition of two phenyl groups attached to the second carbon of an ethylamine chain. The Chemical Abstracts Service (CAS) registry number 3963-62-0 serves as the unique identifier for this compound across all chemical databases and regulatory systems.

The molecular formula C₁₄H₁₅N indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, and one nitrogen atom, resulting in a molecular weight of 197.28 grams per mole. The compound is also recognized under several alternative nomenclature systems, including 1-amino-2,2-diphenylethane and benzhydrylamine, which reflect different approaches to describing its structural features. The InChI (International Chemical Identifier) key RXMTUVIKZRXSSM-UHFFFAOYSA-N provides a standardized digital representation of the molecular structure.

Additional chemical identifiers include the European Community number 223-565-7 and the PubChem Compound Identifier 77575, which facilitate cross-referencing across international chemical databases. The compound's structure can be represented through the SMILES notation NCC(C1=CC=CC=C1)C1=CC=CC=C1, which provides a linear text description of the molecular connectivity.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | 2,2-diphenylethan-1-amine |

| CAS Registry Number | 3963-62-0 |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| InChI Key | RXMTUVIKZRXSSM-UHFFFAOYSA-N |

| PubChem CID | 77575 |

| European Community Number | 223-565-7 |

Historical Context of Discovery and Early Synthesis

The historical development of 2,2-diphenylethylamine synthesis emerged from broader advances in organic chemistry during the twentieth century, particularly through innovations in reductive amination techniques and benzhydryl chemistry. Early synthetic approaches to this compound were developed as part of systematic investigations into aromatic amine derivatives and their potential applications in pharmaceutical chemistry. The compound can be synthesized through various methodologies, with reductive amination of benzophenone representing one of the most established historical approaches.

The reductive amination pathway involves the treatment of benzophenone with ammonia or an amine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride, yielding 2,2-diphenylethylamine with high efficiency under controlled reaction conditions. This synthetic route gained prominence due to its reliability and the widespread availability of starting materials, making it accessible to researchers investigating aromatic amine chemistry throughout the mid-twentieth century.

Historical industrial production methods evolved to incorporate continuous flow reactor technologies, optimizing reaction conditions to minimize by-product formation while maximizing synthetic efficiency. These developments reflected broader trends in industrial organic chemistry toward more sustainable and economically viable manufacturing processes. The historical progression of synthetic methodologies for this compound also includes advances in metal-catalyzed coupling reactions, particularly copper-catalyzed transformations that enable more sophisticated synthetic approaches.

Contemporary historical research has documented the evolution of desulfonylative transformation methods, where copper chloride catalyzes the reaction between sulfones and amines to produce benzhydryl amines including 2,2-diphenylethylamine. These methodological advances represent significant historical milestones in the development of more efficient and environmentally conscious synthetic chemistry approaches.

Position Within Amine and Aromatic Compound Taxonomies

2,2-Diphenylethylamine occupies a distinctive position within the taxonomical classification of organic compounds, specifically belonging to the broader category of aromatic amines while simultaneously representing a specialized subset of benzhydryl amine derivatives. The compound's structural features place it within the triarylmethane family, where the central carbon atom connects to three substituent groups, including two phenyl rings and one ethylamine chain. This taxonomical positioning reflects the compound's unique chemical properties and reactivity patterns that distinguish it from simpler aromatic amines.

Within the amine classification system, 2,2-diphenylethylamine functions as a primary amine, characterized by the presence of a single amino group (-NH₂) attached to the ethyl chain. This primary amine functionality imparts specific chemical reactivity, including the ability to undergo nucleophilic substitution reactions, oxidation to form corresponding imines or nitriles, and reduction to yield secondary or tertiary amines. The compound's position as a primary amine distinguishes it from secondary and tertiary amine analogs, each of which exhibits different reactivity profiles and synthetic utility.

The aromatic compound taxonomy further categorizes 2,2-diphenylethylamine as a substituted aromatic system, where the two phenyl groups contribute significant electron density and steric effects that influence the compound's overall chemical behavior. The presence of multiple aromatic rings creates opportunities for π-π interactions and electron delocalization effects that are characteristic of polyphenyl systems. These structural features contribute to the compound's stability and influence its physical properties, including melting point and solubility characteristics.

| Taxonomical Classification | Category | Specific Position |

|---|---|---|

| Primary Classification | Aromatic Amine | Primary amine with aromatic substituents |

| Secondary Classification | Benzhydryl Derivative | Triarylmethane subfamily |

| Structural Type | Substituted Aromatic | Diphenyl-substituted aliphatic amine |

| Functional Group | Primary Amine | Single amino group (-NH₂) |

| Ring System | Polyphenyl | Two benzene rings |

The compound's taxonomical position also reflects its relationship to other important chemical families, including phenethylamine derivatives and diphenylmethane analogs. While structurally related to phenethylamine through its ethylamine backbone, 2,2-diphenylethylamine's dual phenyl substitution creates distinct chemical properties that separate it from the broader phenethylamine family. This taxonomical distinction has important implications for understanding the compound's reactivity, biological activity, and synthetic applications in organic chemistry and pharmaceutical development.

| Parameter | Experimental/Calculated value | Key observations |

|---|---|---|

| Empirical formula | C₁₄H₁₅N | Diarylethylamine skeleton with one primary amino group [1] [2] |

| Exact molar mass | 197.120 g mol⁻¹ (monoisotopic) | Confirms single nitrogen atom and two phenyl rings [1] [2] |

| Elemental composition | C 85.23%, H 7.66%, N 7.11% | High carbon fraction is consistent with pronounced hydrophobicity [1] |

| Topological polar surface area | 26 Ų | Low polarity underlies poor aqueous solubility [3] [4] |

| Partition coefficient (log P, calc.) | 3.48 | Indicates strong preference for non-polar media [4] |

| Predicted pKₐ (–NH₂) | 9.16 ± 0.10 | Consistent with a weakly basic primary amine [5] [6] |

Research note – the relatively large log P together with a small polar surface area explains the compound’s frequent use as a hydrophobic ligand in coordination chemistry and perovskite surface passivation studies.

Phase-Transition Behaviour

| Transition | Reported range | Measurement conditions | Source |

|---|---|---|---|

| Melting point (solid → liquid) | 43 – 49 °C | DSC & capillary, ambient pressure | 4 |

| 44 – 46 °C | Capillary, ambient pressure | 1 | |

| Boiling point (liquid → gas) | 139 – 140 °C | Reduced pressure, 1.2 mmHg | 4 |

| 314.7 ± 11 °C | Extrapolated to 760 mmHg | 22 | |

| Sublimation / decomposition | No sublimation below 110 °C; sample darkens above 260 °C (HCl salt) | Thermogravimetry (air) | 3 |

| Flash point | 110 °C (closed cup) | ASTM D92 | 16 |

Thermal insights – the pronounced gap between the melting and normal-pressure boiling points (> 260 °C) confirms a high enthalpy of vaporisation typical of diaryl amines. Vacuum distillation at 1 – 2 Torr lowers the boiling point by ~ 175 °C, a routine condition used during final purification.

Solubility Characteristics across Solvent Systems

| Solvent (25 °C) | Qualitative solubility | Supporting data |

|---|---|---|

| Water | Practically insoluble (< 0.1 g L⁻¹) | Absence of a hydration shell; high log P [5] |

| Methanol, ethanol | Freely soluble | Complete dissolution at 50 mg mL⁻¹ [7] |

| Diethyl ether, chloroform | Freely soluble | Used for liquid-liquid extraction during syntheses [5] |

| Dichloromethane | Miscible | Recrystallisation solvent in coordination chemistry [8] |

| Acetonitrile | Moderate (≈ 10 mg mL⁻¹) | Solubility limit observed in UV studies [9] |

| n-Hexane | Slightly soluble | Phase separation after 5 mg mL⁻¹ loading [6] |

Interpretation – solubility tracks well with solvent polarities (δ_p): complete miscibility in protic and medium-polarity aprotic solvents, but sharp decline in highly polar (water) or very non-polar (alkane) media. The amine’s basicity allows reversible proton-switching: formation of water-soluble ammonium salts at pH < 6 has been exploited for chromatographic clean-up.

Spectroscopic Fingerprints

Infrared (ATR-FTIR, neat solid)

| Band (cm⁻¹) | Assignment | Literature |

|---|---|---|

| 3335 (br) | ν(N–H) primary amine | 3 |

| 3062 (m) | ν(C–H) aromatic | 34 |

| 3025–2850 (s) | ν(C–H) aliphatic / aromatic | 34 |

| 1602, 1580 (s) | ν(C=C) ring stretch | 34 |

| 1495–1450 (m) | δ(CH) phenyl | 34 |

| 1260–1220 (w) | ν(C–N) + ring breathing | 3 |

| 750–700 (s) | γ(C–H) out-of-plane (mono-substituted phenyl) | 34 |

The spectrum shows the expected broad N–H stretch and a pair of strong aromatic C=C absorptions, confirming retention of two phenyl groups. Absence of carbonyl or nitrile bands corroborates structural purity.

Raman (514 nm, solid)

| Band (cm⁻¹) | Relative intensity | Diagnostic origin |

|---|---|---|

| 990 (vs) | Phenyl “breathing” (A₁g) | 36 |

| 1023 (s) | Trigonal ring deformation | 36 |

| 1280 (m) | Ring C–C stretch | 66 |

| 1544, 1584 (vs) | ν(C=C) aromatic | 36 |

| 3055 (m) | ν(C–H) aromatic | 36 |

The intense 990 cm⁻¹ breathing mode together with strong 1540–1590 cm⁻¹ doublets provides an unambiguous Raman handle that distinguishes 2,2-diphenylethylamine from mono-phenyl analogues.

UV–Visible (ethanol, 298 K)

| λₘₐₓ (nm) | ε (L mol⁻¹ cm⁻¹) | Transition | Source |

|---|---|---|---|

| 266 ± 1 | 4.2 × 10³ | π→π* (phenyl) | 112 |

| shoulder ≈ 257 | 3.8 × 10³ | π→π* ring blend | 70 |

The single strong UV band in the 260–270 nm region arises from allowed π→π* excitation of the conjugated diphenyl chromophore. Absence of long-wavelength (> 300 nm) absorption is consistent with the saturated ethyl spacer, a useful criterion to distinguish it from conjugated diphenylketone or imine derivatives.

Consolidated Spectral Identification Table

| Technique | Key diagnostic signals | Utility |

|---|---|---|

| FT-IR | 3335 cm⁻¹ (broad N–H), 1600–1580 cm⁻¹ (C=C), 750 cm⁻¹ (monosubstituted ring) | Confirms primary amine and two unsubstituted phenyl rings [8] [6] |

| Raman | 990 cm⁻¹ breathing + 1584 cm⁻¹ stretch | High-contrast fingerprint for aromatic diaryl core [10] [11] |

| UV–Vis | λₘₐₓ ≈ 266 nm (ε ≈ 4 × 10³) | Rapid purity check; absence of bathochromic bands rules out oxidation [12] [13] |

Spectroscopic significance – the complementary vibrational (IR/Raman) and electronic (UV) profiles allow fast, orthogonal authentication in quality-control workflows and mechanistic studies (e.g., ligand exchange on perovskite nanocrystals).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant